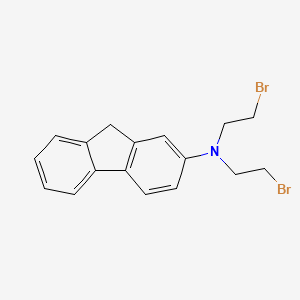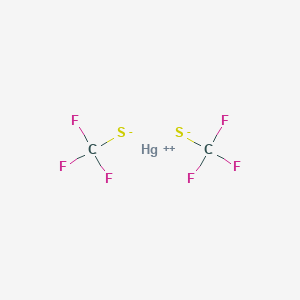
Mercury, bis(trifluoromethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bis(trifluoromethylthio)-, also known as bis(trifluoromethylthio)mercury, is an organomercury compound with the chemical formula C₂F₆HgS₂. This compound is characterized by the presence of two trifluoromethylthio groups attached to a central mercury atom. It is known for its unique chemical properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(trifluoromethylthio)-, typically involves the reaction of mercury(II) chloride with trifluoromethylthiolating agents. One common method is the reaction of mercury(II) chloride with trifluoromethylthiolating reagents such as silver trifluoromethylthiolate (AgSCF₃) under controlled conditions. The reaction is usually carried out in polar solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for mercury, bis(trifluoromethylthio)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Mercury, bis(trifluoromethylthio)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylthio groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Complex Formation: It can form complexes with other metal ions and organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with mercury, bis(trifluoromethylthio)-, include halogens, organometallic compounds, and oxidizing or reducing agents. Reaction conditions often involve polar solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving mercury, bis(trifluoromethylthio)-, depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethylthio groups, while oxidation reactions may produce mercury compounds with higher oxidation states .
科学研究应用
Mercury, bis(trifluoromethylthio)-, has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its effects on biological systems.
作用机制
The mechanism of action of mercury, bis(trifluoromethylthio)-, involves its ability to interact with various molecular targets. The trifluoromethylthio groups can participate in electron transfer processes, influencing the reactivity of the compound. The mercury atom can form coordination complexes with other molecules, affecting their chemical behavior. These interactions are crucial for its applications in synthesis and research .
相似化合物的比较
Similar Compounds
Mercury, bis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of trifluoromethylthio groups.
Mercury, bis(pentafluorophenyl)-: Contains pentafluorophenyl groups attached to the mercury atom.
Mercury, bis(trifluoromethoxy)-: Features trifluoromethoxy groups instead of trifluoromethylthio groups.
Uniqueness
Mercury, bis(trifluoromethylthio)-, is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and stability under harsh conditions .
属性
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
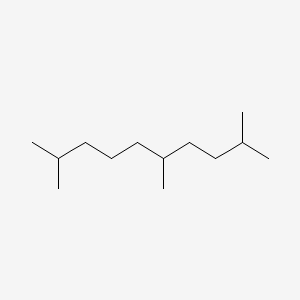
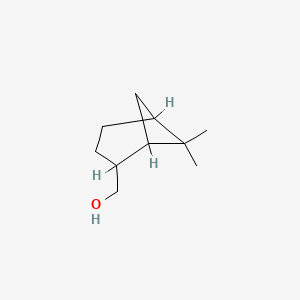

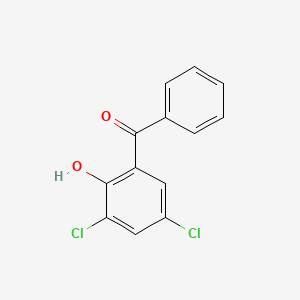

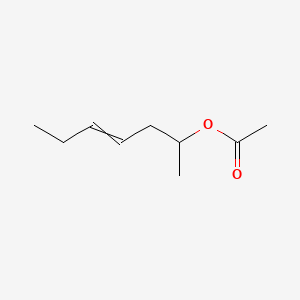
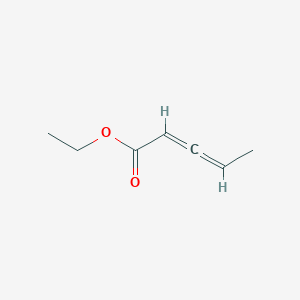


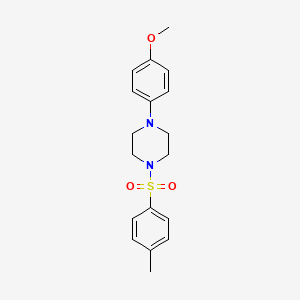
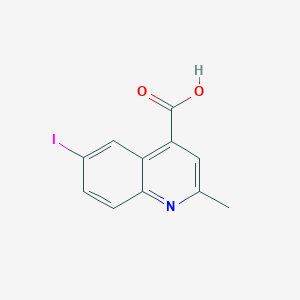

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
